molecular formula C20H18N2O B5969012 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol

4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol

Cat. No.: B5969012
M. Wt: 302.4 g/mol
InChI Key: KSDDVOYHMOJNND-HEEUSZRZSA-N
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Description

4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol, also known as DHPM, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. DHPM belongs to the family of pyrimidines, which are widely found in nature and have diverse biological activities.

Mechanism of Action

The mechanism of action of 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, this compound derivatives have been shown to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis and repair. In addition, this compound derivatives have been shown to bind to the adenosine receptor, which is involved in various physiological processes, including inflammation, pain, and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic activities. For example, this compound derivatives have been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in vitro and in vivo. In addition, this compound derivatives have been shown to scavenge free radicals and protect cells from oxidative stress. Furthermore, this compound derivatives have exhibited potent analgesic activity in animal models of pain.

Advantages and Limitations for Lab Experiments

4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol has several advantages for lab experiments, including its easy synthesis, high yield, and diverse biological activities. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions when working with this compound, including the choice of solvent, concentration, and exposure time.

Future Directions

There are several future directions for research on 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol, including the development of new this compound derivatives with improved pharmacological properties, the elucidation of the mechanism of action of this compound, and the evaluation of this compound as a potential therapeutic agent for various diseases. In addition, this compound could be used as a building block for the synthesis of new materials with unique properties, such as optoelectronic devices and sensors. Furthermore, the use of this compound in combination with other drugs or therapies could enhance their efficacy and reduce their side effects.

Synthesis Methods

There are various methods for synthesizing 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol, including the Biginelli reaction, Hantzsch reaction, and Mannich reaction. The most common method for synthesizing this compound is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction proceeds through a multicomponent reaction, forming this compound as the final product. The yield of this compound can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.

Scientific Research Applications

4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for developing new drugs. This compound derivatives have been synthesized and evaluated for their anticancer, antiviral, antifungal, and antibacterial activities. For example, this compound derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound derivatives have exhibited potent antiviral activity against HIV, hepatitis B virus, and herpes simplex virus. Furthermore, this compound derivatives have shown promising antibacterial and antifungal activities against various pathogens.

Properties

IUPAC Name

4-[(Z)-2-phenylethenyl]-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20-21-18(13-11-16-7-3-1-4-8-16)15-19(22-20)14-12-17-9-5-2-6-10-17/h1-15,18H,(H2,21,22,23)/b13-11-,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDDVOYHMOJNND-HEEUSZRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2C=C(NC(=O)N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2C=C(NC(=O)N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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